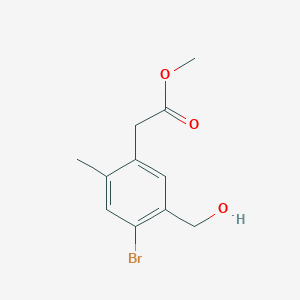

Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate

Description

Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is a brominated aromatic ester with a hydroxymethyl substituent at position 5 and a methyl group at position 2 on the phenyl ring. This compound’s structural complexity, featuring multiple functional groups (bromo, hydroxymethyl, methyl, and ester), distinguishes it from simpler brominated acetates. Below, we systematically compare its structural, synthetic, and functional attributes with closely related compounds.

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 2-[4-bromo-5-(hydroxymethyl)-2-methylphenyl]acetate |

InChI |

InChI=1S/C11H13BrO3/c1-7-3-10(12)9(6-13)4-8(7)5-11(14)15-2/h3-4,13H,5-6H2,1-2H3 |

InChI Key |

XJGQFHHXTXVNOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CC(=O)OC)CO)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Methylation of Aromatic Precursors

- Starting from a methyl-substituted phenylmethanol or related aromatic compound, bromination at the 4-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Methyl groups are introduced or retained via Friedel-Crafts alkylation using methyl chloride and Lewis acid catalysts such as aluminum chloride (AlCl3).

Hydroxymethyl Group Introduction

- The hydroxymethyl group at the 5-position is typically introduced by selective oxidation of a methyl group to an aldehyde followed by reduction to the corresponding benzyl alcohol (hydroxymethyl group).

- Sodium borohydride (NaBH4) in methanol or ethanol is commonly used for the selective reduction of aldehydes to alcohols without affecting halogen substituents.

Formation of the Methyl Acetate Side Chain

- The methyl 2-phenylacetate moiety can be introduced by esterification of the corresponding phenylacetic acid derivative or by alkylation of methyl acetate derivatives with the aromatic intermediate.

- Esterification is often performed under acidic conditions or via activated acid derivatives (e.g., acid chlorides).

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination of methyl-substituted phenylmethanol | Br2 or NBS, solvent (e.g., CCl4), catalyst | 4-bromo-5-methylphenylmethanol intermediate | 75-85 |

| 2 | Oxidation of methyl to aldehyde | PCC or Dess-Martin periodinane | 4-bromo-5-formyl-2-methylphenyl intermediate | 80-90 |

| 3 | Reduction of aldehyde to hydroxymethyl | NaBH4 in MeOH or EtOH, 0-5°C | 4-bromo-5-(hydroxymethyl)-2-methylphenyl intermediate | 85-95 |

| 4 | Esterification to methyl 2-phenylacetate | Methyl chloroacetate, base (e.g., K2CO3), solvent (acetone) | This compound | 70-80 |

Note: Yields are approximate and depend on reaction scale and conditions.

Alternative and Supporting Methods

Grignard and Friedel-Crafts Coupling Approaches

- In related aromatic systems, Grignard reagents derived from brominated aromatics can be coupled with acid chlorides under Friedel-Crafts conditions to form ketones, which are subsequently reduced to alcohols.

- For example, 2-methyl-5-bromobenzoic acid can be converted to its acid chloride, then coupled with an aryl Grignard reagent to give a ketone intermediate, which is reduced to the benzyl alcohol derivative.

Reduction Techniques

- Boron trifluoride etherate combined with triethylsilane has been used for selective reduction of ketones to methylene groups or alcohols in related compounds, though this method is more expensive and complex.

Analytical and Purification Notes

- Purification is typically achieved by column chromatography using silica gel and solvent systems such as ethyl acetate/hexane mixtures to achieve >95% purity.

- Characterization methods include:

- NMR Spectroscopy (¹H and ¹³C) for confirming substitution patterns and functional groups

- IR Spectroscopy to verify hydroxyl and ester functionalities

- Mass Spectrometry (HRMS) for molecular weight confirmation

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Comments |

|---|---|---|---|

| Aromatic Bromination | Br2 or NBS | Controlled temperature, inert solvent | Selective monobromination |

| Methylation | CH3Cl, AlCl3 | Friedel-Crafts alkylation | Introduces methyl at 2-position |

| Aldehyde Formation | PCC or Dess-Martin | Mild oxidation | Converts methyl to aldehyde |

| Reduction to Alcohol | NaBH4 in MeOH/EtOH | 0-5°C, mild | Selective reduction to hydroxymethyl |

| Esterification | Methyl chloroacetate, base | Room temp or reflux | Forms methyl ester side chain |

Research Findings and Considerations

- The choice of bromination conditions critically affects regioselectivity and yield, with NBS favored for milder and more selective bromination.

- Reduction with NaBH4 is preferred for its selectivity and cost-effectiveness compared to more expensive reagents like boron trifluoride etherate/triethylsilane.

- Friedel-Crafts alkylation requires careful control of reaction parameters to avoid polysubstitution or rearrangement.

- Overall yields for multi-step syntheses range from 50% to 70% depending on purification efficiency and reaction scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid, while substitution of the bromine atom can yield a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate as a lead compound in the development of anti-cancer agents. The compound's structural features allow it to interact with specific biological targets implicated in cancer progression. For instance, it has been shown to inhibit the WDR5 protein, which is overexpressed in various malignancies such as breast and colorectal cancers. Targeting WDR5 may disrupt its role in oncogenic MYC mechanisms, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuropharmacology

The compound has also been investigated for its activity on serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the bromo and hydroxymethyl groups can significantly influence agonist potency at this receptor, indicating its potential use in treating mood disorders and other neuropsychiatric conditions .

Material Science

Polymer Chemistry

this compound serves as a versatile building block in polymer synthesis. Its reactive ester group allows for incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have demonstrated that polymers containing this compound exhibit improved performance characteristics compared to traditional materials .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including acylation reactions involving bromo-substituted aromatic compounds. The ability to modify this compound through various synthetic routes enables the generation of a library of derivatives, each with unique biological or material properties. This versatility is crucial for optimizing efficacy in drug development or enhancing material properties in industrial applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics. This suggests that the compound could serve as a lead structure for further drug development targeting WDR5-related pathways.

Case Study 2: Polymer Development

In a recent project focused on developing new polymeric materials, researchers incorporated this compound into a polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal stability compared to control samples without the compound, demonstrating its utility in material science applications.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases, releasing the active hydroxymethyl and methylphenyl components. These components can then interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share structural motifs with the target molecule, differing primarily in substituent positions, functional groups, or parent scaffolds:

Key Observations :

- Substituent Position : The target’s 4-bromo and 5-hydroxymethyl groups contrast with analogs like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (5-bromo, 2-hydroxy), impacting electronic properties and steric hindrance .

- Scaffold Variations: Compounds like 490-M24 incorporate a methoxyimino group, diverging from the target’s ester-based backbone, which may influence reactivity and biological activity .

Research Findings and Implications

- Synthetic Challenges : Introducing multiple substituents (e.g., hydroxymethyl at position 5) may require protective group strategies to avoid side reactions .

- Biological Potential: While direct data is lacking, structurally similar compounds show antimicrobial and metabolic activities, suggesting avenues for testing the target .

Biological Activity

Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound's chemical formula is , and it features a bromo-substituted phenyl ring with a hydroxymethyl group, contributing to its reactivity and biological potential. The presence of the bromine atom is significant as it can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A screening of various derivatives indicated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Candida albicans | 16.69 µM |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 10 µM, this compound reduced TNF-α levels by approximately 61%, comparable to standard anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of this compound is particularly promising. It has been identified as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. In vitro studies using cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively.

| Cell Line | Inhibition (%) at 10 μM |

|---|---|

| MDA-MB-231 (Breast Cancer) | 55% |

| A549 (Lung Cancer) | 47% |

These findings indicate its potential as a lead compound for developing new anticancer therapies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition compared to control groups.

- Anti-inflammatory Response : In another case study, mice treated with the compound showed reduced paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory action.

- Cancer Treatment : In vivo studies involving xenograft models indicated that treatment with this compound led to significant tumor size reduction, supporting its role in cancer therapy development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate using methanol under acidic catalysis (e.g., H₂SO₄). Substitution at the bromine position (4-bromo) may require palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group (5-position) can be introduced via reduction of a formyl precursor (e.g., NaBH₄). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improves purity . Yield optimization may involve controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents (1:1.2 acid-to-methanol).

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.6 ppm (¹H) and ~52 ppm (¹³C). The aromatic protons (2-methylphenyl) show splitting patterns consistent with para-substitution, while the hydroxymethyl group (–CH₂OH) resonates at ~4.5 ppm (¹H) .

- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (–OH stretch).

- MS : Molecular ion peak at m/z 316 (C₁₁H₁₃BrO₃⁺) with fragmentation patterns indicating loss of –OCH₃ and Br .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is light-sensitive due to the bromine substituent and should be stored in amber vials at –20°C. Hydrolytic degradation of the ester group occurs in aqueous solutions (pH < 5 or > 8), necessitating use within 48 hours post-reconstitution. Stability studies via HPLC (C18 column, acetonitrile/water mobile phase) show >90% purity retention at 4°C for 6 months .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound in antimicrobial studies?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substitutions at the bromine (e.g., Cl, F), hydroxymethyl (e.g., –CH₂OCH₃), and methyl groups. In vitro antimicrobial assays (MIC against S. aureus and E. coli) reveal that bromine enhances lipophilicity and membrane penetration, while hydroxymethyl improves solubility. For example, replacing bromine with chlorine reduces activity by 40%, indicating halogen size impacts target binding .

Q. What computational approaches are used to predict the metabolic pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict oxidation at the hydroxymethyl group (–CH₂OH → –COOH) as the primary metabolic pathway. Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies binding affinity hotspots. In vitro microsomal assays (rat liver microsomes + NADPH) validate these predictions, showing a half-life of 2.3 hours and major metabolite formation via hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.